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Compound of Interest

Compound Name: (16R)-Dihydrositsirikine

Cat. No.: B15588629 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive framework for developing and implementing

analytical standards for the indole alkaloid (16R)-Dihydrositsirikine. The following sections

detail the necessary chemical and physical properties, protocols for identification and

quantification, and guidelines for reference standard preparation.

Physicochemical Properties of (16R)-
Dihydrositsirikine
A thorough understanding of the physicochemical properties of (16R)-Dihydrositsirikine is

fundamental for the development of robust analytical methods. Key properties are summarized

in the table below.
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Property Value Source

CAS Number 6519-26-2 [1][2][3]

Molecular Formula C21H28N2O3 [1][2][4]

Molecular Weight 356.47 g/mol [1][2][4]

Melting Point 215 °C [1][2]

Predicted Boiling Point 547.5 ± 45.0 °C [1][2]

Predicted Density 1.24 ± 0.1 g/cm³ [1]

Predicted pKa 14.30 ± 0.10 [1]

Synonyms

18,19-Dihydro-16(R)-sitsirikine,

Indolo[2,3-a]quinolizine-2-

acetic acid, 3-ethyl-

1,2,3,4,6,7,12,12b-octahydro-

α-(hydroxymethyl)-, methyl

ester, (αR,2S,3R,12bS)-

[1][2][4]

Analytical Methodologies
High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid

Chromatography coupled with Mass Spectrometry (UPLC-MS) are the recommended

techniques for the analysis of (16R)-Dihydrositsirikine, as they are widely used for the

quantification of indole alkaloids.[5]

High-Performance Liquid Chromatography (HPLC) for
Quantification
This protocol outlines a general HPLC method that can be optimized for the routine

quantification of (16R)-Dihydrositsirikine in various sample matrices.

Objective: To determine the concentration of (16R)-Dihydrositsirikine using a validated HPLC

method.

Instrumentation:
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HPLC system with a UV or Photodiode Array (PDA) detector

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

Data acquisition and processing software

Reagents:

Acetonitrile (HPLC grade)

Methanol (HPLC grade)

Water (HPLC grade)

Formic acid or trifluoroacetic acid (for mobile phase modification)

(16R)-Dihydrositsirikine reference standard

Procedure:

Standard Solution Preparation:

Accurately weigh a known amount of (16R)-Dihydrositsirikine reference standard.

Dissolve in a suitable solvent (e.g., methanol or acetonitrile) to prepare a stock solution of

known concentration (e.g., 1 mg/mL).

Prepare a series of calibration standards by serial dilution of the stock solution.

Sample Preparation:

For pure substance: Dissolve a known amount of the sample in the mobile phase.

For plant extracts or biological matrices: Perform a suitable extraction method (e.g., solid-

phase extraction or liquid-liquid extraction) to isolate the analyte and remove interfering

substances. The final extract should be dissolved in the mobile phase.

Chromatographic Conditions (to be optimized):
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Mobile Phase: A gradient elution is often effective for separating complex mixtures. A

common starting point is a mixture of water (with 0.1% formic acid) and acetonitrile.

Flow Rate: 1.0 mL/min

Column Temperature: 25-30 °C

Detection Wavelength: To be determined by UV-Vis scan of the reference standard

(typically in the range of 220-280 nm for indole alkaloids).

Injection Volume: 10-20 µL

Analysis:

Inject the calibration standards to generate a calibration curve.

Inject the prepared samples.

Identify the (16R)-Dihydrositsirikine peak in the sample chromatogram by comparing the

retention time with that of the reference standard.

Quantify the amount of (16R)-Dihydrositsirikine in the sample using the calibration

curve.

Data Presentation:

The quantitative results from the HPLC analysis should be summarized in a clear and

structured table.

Table 1: Example of HPLC Quantification Data for (16R)-Dihydrositsirikine
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Sample ID
Retention Time
(min)

Peak Area
Concentration
(µg/mL)

Purity (%)

Standard 1 e.g., 5.21 e.g., 150,000 10 99.8

Standard 2 e.g., 5.22 e.g., 305,000 20 99.8

Sample A e.g., 5.21 e.g., 220,000 Calculated Value Calculated Value

Sample B e.g., 5.23 e.g., 185,000 Calculated Value Calculated Value

Note: The values in this table are illustrative examples. Actual data will be generated during the

experiment.

UPLC-MS/MS for High-Sensitivity Quantification
For trace-level quantification and confirmation of identity, a UPLC-MS/MS method is

recommended.

Objective: To achieve highly sensitive and selective quantification of (16R)-Dihydrositsirikine.

Instrumentation:

UPLC system coupled to a tandem mass spectrometer (e.g., triple quadrupole)

UPLC C18 column (e.g., 2.1 x 50 mm, 1.7 µm)

Mass spectrometry data system

Procedure:

Standard and Sample Preparation: Follow the same procedures as for the HPLC method,

ensuring high purity solvents are used. An internal standard may be incorporated for

improved accuracy.

UPLC Conditions (to be optimized):

Mobile Phase: Similar to HPLC, but with MS-compatible buffers (e.g., ammonium formate

or ammonium acetate instead of phosphate buffers).
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Flow Rate: 0.3-0.5 mL/min

Gradient: A fast gradient to ensure sharp peaks and short run times.

Mass Spectrometry Conditions (to be optimized):

Ionization Mode: Electrospray Ionization (ESI) in positive mode is typically suitable for

alkaloids.

MRM Transitions: Determine the precursor ion (the protonated molecule [M+H]+) and the

most abundant and stable product ions of (16R)-Dihydrositsirikine by infusing a standard

solution into the mass spectrometer.

Collision Energy and other MS parameters: Optimize for maximum signal intensity.

Data Presentation:

Table 2: Example of UPLC-MS/MS Parameters and Quantitative Data

Parameter Value

Precursor Ion (m/z) e.g., 357.2

Product Ion 1 (m/z) (Quantifier) e.g., 184.1

Product Ion 2 (m/z) (Qualifier) e.g., 156.1

Collision Energy (eV) Optimized Value

Limit of Detection (LOD) e.g., 0.1 ng/mL

Limit of Quantification (LOQ) e.g., 0.5 ng/mL

Note: The values in this table are illustrative examples. Actual data will be generated during the

experiment.

Reference Standard Development
The establishment of a well-characterized reference standard is a prerequisite for accurate and

reproducible analytical measurements.
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Protocol for Reference Standard Qualification:

Isolation and Purification: (16R)-Dihydrositsirikine can be isolated from natural sources

(e.g., Catharanthus roseus) or synthesized. Purification to a high degree (>98%) should be

achieved using techniques like preparative HPLC or column chromatography.

Identity Confirmation: The identity of the purified compound should be unequivocally

confirmed using a combination of spectroscopic techniques:

Mass Spectrometry (MS): To determine the molecular weight and fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, COSY, HSQC, HMBC): To

elucidate the chemical structure and stereochemistry.

Infrared (IR) Spectroscopy: To identify functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy: To determine the wavelength of maximum

absorbance.

Purity Assessment: The purity of the reference standard should be determined using at least

two independent methods:

HPLC-PDA: To assess chromatographic purity. The peak area percentage of the main

peak is calculated.

Quantitative NMR (qNMR): To determine the absolute purity against a certified internal

standard.

Thermogravimetric Analysis (TGA): To determine the content of residual solvents and

water.

Karl Fischer Titration: For precise water content determination.

Certification and Documentation: A Certificate of Analysis (CoA) should be generated,

summarizing all the characterization data, including the assigned purity value with its

uncertainty, storage conditions, and expiry date.
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Click to download full resolution via product page

Caption: HPLC analysis workflow for (16R)-Dihydrositsirikine.
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Caption: Workflow for the certification of a chemical reference standard.

Postulated Signaling Pathway for Indole Alkaloids
Indole alkaloids have been reported to interact with various signaling pathways, including the

MAP Kinase pathway, which is crucial in regulating cell proliferation, differentiation, and

apoptosis.
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(16R)-Dihydrositsirikine Receptor Tyrosine KinaseModulates Ras Raf (MAPKKK) MEK (MAPKK) ERK (MAPK) Transcription Factors
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Caption: Potential interaction of indole alkaloids with the MAPK signaling pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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